molecular formula C9H14O3 B13630551 Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Cat. No.: B13630551
M. Wt: 170.21 g/mol
InChI Key: GMAPSHSXXYYZRC-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C9H14O3. It is a derivative of propanoic acid and features a cyclobutyl group, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate typically involves the esterification of 3-cyclobutyl-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. The cyclobutyl and methyl groups contribute to the compound’s unique reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclobutyl-3-oxopropanoate: A closely related compound with a similar structure but lacking the additional methyl group.

    Methyl 3-cyclopropyl-3-oxopropanoate: Features a cyclopropyl group instead of a cyclobutyl group.

    Methyl 4-cyclopropyl-3-oxobutanoate: Contains a cyclopropyl group and a different carbon chain length.

Uniqueness

Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate is unique due to the presence of both a cyclobutyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-cyclobutyl-2-methyl-3-oxopropanoate

InChI

InChI=1S/C9H14O3/c1-6(9(11)12-2)8(10)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

GMAPSHSXXYYZRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCC1)C(=O)OC

Origin of Product

United States

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